molecular formula C16H21NO B11870267 4-Butyl-3-propylquinolin-2(1h)-one CAS No. 5659-23-4

4-Butyl-3-propylquinolin-2(1h)-one

Cat. No.: B11870267
CAS No.: 5659-23-4
M. Wt: 243.34 g/mol
InChI Key: ARTKZGCIFQOTPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyl-3-propylquinolin-2(1h)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-3-propylquinolin-2(1h)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification methods are optimized to ensure high yield and purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-3-propylquinolin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles under controlled temperatures and solvents.

Major Products

Scientific Research Applications

4-Butyl-3-propylquinolin-2(1h)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Butyl-3-propylquinolin-2(1h)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butylquinoline
  • 3-Propylquinoline
  • 2-Quinolinone

Uniqueness

4-Butyl-3-propylquinolin-2(1h)-one is unique due to the presence of both butyl and propyl groups, which can enhance its lipophilicity and potentially improve its biological activity compared to other quinoline derivatives. The combination of these substituents may also influence its chemical reactivity and stability.

Properties

CAS No.

5659-23-4

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

4-butyl-3-propyl-1H-quinolin-2-one

InChI

InChI=1S/C16H21NO/c1-3-5-9-12-13-10-6-7-11-15(13)17-16(18)14(12)8-4-2/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,17,18)

InChI Key

ARTKZGCIFQOTPN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=O)NC2=CC=CC=C21)CCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.